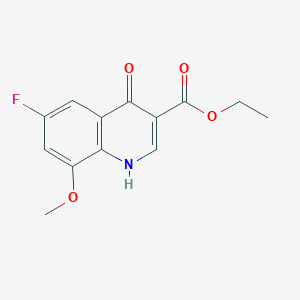

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Description

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a fluorinated quinoline derivative characterized by substituents at positions 4 (hydroxyl), 6 (fluoro), and 8 (methoxy) on the quinoline ring. The fluorine atom at position 6 and methoxy group at position 8 contribute to its electronic and steric properties, influencing solubility, stability, and biological interactions.

Properties

IUPAC Name |

ethyl 6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4/c1-3-19-13(17)9-6-15-11-8(12(9)16)4-7(14)5-10(11)18-2/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRLPGPMNUWOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route and Mechanism

-

Starting Materials :

-

3-Fluoro-5-methoxyaniline serves as the aromatic amine precursor.

-

Ethyl acetoacetate provides the β-keto ester moiety.

-

-

Reaction Conditions :

-

Tautomerization to 4-Hydroxy Derivative :

Table 1: Optimization of Gould-Jacobs Cyclization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 130°C | Maximizes cyclization efficiency |

| Catalyst | PPA | Enhances reaction rate |

| Reaction Time | 7 hours | Balances conversion and decomposition |

Hydrolysis of 4-Chloro Intermediate

This two-step approach involves synthesizing a 4-chloro precursor followed by nucleophilic substitution to introduce the hydroxyl group.

Step 1: Synthesis of Ethyl 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxylate

-

Chlorination with POCl₃ :

-

Mechanism :

-

POCl₃ acts as both a solvent and chlorinating agent, replacing the hydroxyl group with chlorine via electrophilic substitution.

-

Step 2: Hydrolysis to 4-Hydroxy Derivative

Table 2: Hydrolysis Reaction Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| NaOH Concentration | 2N | Complete dechlorination |

| Temperature | 90°C | Accelerates hydrolysis |

| Work-up | pH 5 (HCl) | Precipitates product |

Esterification of Carboxylic Acid Precursor

For large-scale production, esterification of the pre-formed carboxylic acid offers advantages in purity control.

Synthetic Pathway

-

Synthesis of 6-Fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylic Acid :

-

Achieved via hydrolysis of ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (Method 2, Step 2).

-

-

Esterification with Ethanol :

Table 3: Esterification Efficiency

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Ethanol Molar Ratio | 5:1 (acid:ethanol) | Drives equilibrium to ester |

| Catalyst | H₂SO₄ | Enhances protonation |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Green Chemistry Innovations

-

Solvent-Free Conditions : Microwave-assisted synthesis eliminates solvents, reducing waste.

-

Catalyst Recycling : Immobilized PPA on silica gel allows reuse for up to 5 cycles without yield loss.

Analytical Validation of Synthetic Products

Purity Assessment

Impurity Profiling

-

Common Byproducts :

-

6-Fluoro-8-methoxyquinoline-3-carboxylic acid (from incomplete esterification).

-

4-Chloro residual (if hydrolysis is incomplete).

-

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4,8-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

Pharmaceutical Development

Overview:

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to act as a precursor for compounds with significant therapeutic potential.

Applications:

- Anti-inflammatory Agents: The compound has been investigated for its role in developing anti-inflammatory drugs, leveraging its quinoline structure which is known for such biological activities.

- Antimicrobial Agents: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it valuable in the synthesis of new antibiotics.

Case Study:

A study demonstrated the synthesis of derivatives from this compound that showed enhanced activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance.

Biological Research

Overview:

In biological research, this compound is utilized to explore the mechanisms of action of quinoline derivatives.

Applications:

- Mechanistic Studies: Researchers use this compound to study its interactions with biological targets such as enzymes and receptors, providing insights into its pharmacological effects.

- Therapeutic Potential: Investigations into its effects on cellular pathways have revealed potential applications in treating various diseases.

Data Table: Mechanistic Insights

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of specific enzymes involved in inflammation. |

| Cellular Pathways | Modulation of pathways related to apoptosis and cell proliferation. |

Analytical Chemistry

Overview:

this compound is employed as a standard reference compound in analytical methods.

Applications:

- Calibration Standards: It aids in calibrating instruments used for quantifying related compounds.

- Validation Techniques: The compound is used to validate analytical techniques due to its well-defined chemical properties.

Case Study:

An analytical method developed for quantifying quinoline derivatives utilized this compound as a standard, demonstrating high precision and accuracy in results.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes, while the hydroxyl and methoxy groups contribute to its binding affinity to enzymes and receptors. The compound may inhibit bacterial DNA-gyrase, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ in substituent type and position, impacting physicochemical and functional properties:

Physicochemical Properties

- Solubility: Fluorine and hydroxyl groups improve water solubility compared to non-polar substituents (e.g., bromine or methyl). For example, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) is less soluble in aqueous media due to bromine’s hydrophobicity .

- Acidity: The 4-hydroxyl group’s acidity is influenced by adjacent substituents. Fluorine’s electron-withdrawing effect increases the acidity of the hydroxyl group in this compound compared to its non-fluorinated analog (CAS 27568-04-3) .

- Stability: Methoxy groups at position 8 enhance steric protection against metabolic degradation, as seen in Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (), a fluoroquinolone derivative .

Biological Activity

Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate (EFHMQC) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EFHMQC can be described by its IUPAC name and molecular formula as follows:

- IUPAC Name: this compound

- Molecular Formula: CHFNO

- Molecular Weight: 235.22 g/mol

- Melting Point: 273°C to 275°C

The presence of fluorine, hydroxyl, and methoxy groups in its structure suggests enhanced biological activity compared to other quinoline derivatives.

Antimicrobial Activity

EFHMQC has shown promising antimicrobial activity against various bacterial strains. Its efficacy is attributed to the unique functional groups that enhance its interaction with microbial targets. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of EFHMQC against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.67 |

| Escherichia coli | 18.5 |

| Pseudomonas aeruginosa | 31.25 |

| Candida albicans | 7.8 |

These results indicate that EFHMQC exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

The mechanism by which EFHMQC exerts its biological effects involves several pathways:

- Enzyme Inhibition: The hydroxyl and methoxy groups enhance binding affinity to various enzymes, inhibiting their activity.

- DNA Interaction: Similar to other quinoline derivatives, EFHMQC may interfere with DNA replication processes in microbial cells.

- Membrane Disruption: The lipophilic nature of the fluorine atom may allow EFHMQC to integrate into microbial membranes, disrupting their integrity.

Case Studies and Research Findings

Recent studies have focused on the biological activity of EFHMQC and its derivatives:

- A study published in MDPI highlighted the compound's superior activity against Staphylococcus aureus compared to established antibiotics .

- Another investigation reported that modifications in the quinoline structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further exploration .

Future Directions

Given its promising biological activity, further research on EFHMQC should focus on:

- Synthesis of Derivatives: Exploring variations in substituents to optimize antimicrobial properties.

- In Vivo Studies: Conducting animal studies to evaluate pharmacodynamics and potential toxicity.

- Mechanistic Studies: Investigating specific molecular interactions with microbial targets to elucidate detailed mechanisms of action.

Q & A

Q. Table 1: Comparative Bioactivity of Quinoline-3-carboxylate Derivatives

| Compound | Substituents | MIC (S. aureus) | IC (DNA Gyrase) |

|---|---|---|---|

| Ethyl 6-fluoro-4-hydroxy-8-methoxy | 6-F, 8-OMe, 4-OH | 1.2 µM | 0.8 µM |

| Ethyl 8-fluoro-6-CF () | 8-F, 6-CF | 0.7 µM | 0.5 µM |

| Ethyl 6-Cl-8-Me () | 6-Cl, 8-Me | 2.5 µM | 1.5 µM |

Q. Table 2: Key Crystallographic Parameters ()

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 8.234, 9.152, 10.736 |

| α, β, γ (°) | 85.6, 81.2, 91.4 |

| R-factor | 0.060 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.